USP Chromatographic Resolution: Isomer-Specific RRT and System Suitability Requirements Versus Other Bicalutamide Impurities
Under the official USP 2025 Bicalutamide monograph organic impurities procedure, rel-(R*,S*)-Bicalutamide Sulfoxide (USP Bicalutamide Related Compound A) resolves as two isomer peaks with well-defined relative retention times. Isomer A elutes at RRT 0.64 and Isomer B at RRT 0.67 relative to bicalutamide (RRT 1.00) [1]. The system suitability requirement mandates a resolution of NLT 0.8 between Isomer A and Isomer B, and NLT 8.5 between Isomer B and bicalutamide, enabling unambiguous separation from the API and from other specified impurities including desfluoro bicalutamide (RRT 0.83), 2-fluoro bicalutamide (RRT 0.94), deoxybicalutamide (RRT 1.33), and bicalutamide sulfide (RRT 1.56) [1]. The acceptance criterion for each isomer is NMT 0.1% of the bicalutamide peak area, using a relative response factor of 1.0 [1].
| Evidence Dimension | Chromatographic relative retention time (RRT) and resolution |
|---|---|
| Target Compound Data | Isomer A: RRT 0.64; Isomer B: RRT 0.67; Resolution (A–B): ≥0.8; Resolution (B–Bicalutamide): ≥8.5; Acceptance criterion: NMT 0.1% each |
| Comparator Or Baseline | Bicalutamide API (RRT 1.00); Desfluoro bicalutamide (RRT 0.83); 2-Fluoro bicalutamide (RRT 0.94); Deoxybicalutamide (RRT 1.33); Bicalutamide sulfide (RRT 1.56). All have distinct, non-overlapping RRT values. |
| Quantified Difference | RRT separation of 0.36–0.36 units from nearest eluting specified impurities (0.83 and 0.94); resolution ≥8.5 from parent API ensures baseline separation for accurate quantification. |
| Conditions | USP 2025 Official Monograph; Column: 4.0-mm × 10-cm, 3-µm packing L1; Mobile phase: 0.01% TFA in water / 0.01% TFA in acetonitrile (67:33); Flow rate: 1 mL/min; UV detection: 270 nm. |
Why This Matters
This compendial chromatographic fingerprint is the regulatory benchmark for bicalutamide purity testing; only a qualified USP/EP reference standard of rel-(R*,S*)-Bicalutamide Sulfoxide can satisfy the system suitability requirements, making it irreplaceable for ANDA submissions and commercial batch release.
- [1] United States Pharmacopeia (USP). Bicalutamide Monograph—Organic Impurities Procedure and Impurity Table 1. USP 2025 Edition. View Source
